ZnAF1;ZnAF 1

説明

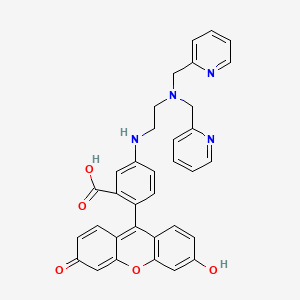

ZnAF1 is a fluorescent probe developed for the detection of Zn2+ ions, utilizing fluorescein as a fluorophore. It is designed to enhance fluorescence intensity upon binding with Zn2+, making it useful for biological applications where monitoring zinc ion concentration is crucial.

Synthesis Analysis

ZnAF1 and its derivatives, ZnAF-1F and ZnAF-2F, are synthesized by attaching N,N-Bis(2-pyridylmethyl)ethylenediamine, a Zn2+ acceptor, directly to the benzoic acid moiety of fluorescein. This attachment results in probes with very low quantum yields under physiological conditions due to a photoinduced electron-transfer mechanism. The synthesis process ensures that upon Zn2+ binding, the fluorescence intensity significantly increases, providing a sensitive means to detect Zn2+ ions in biological systems (Hirano, Kikuchi, Urano, & Nagano, 2002).

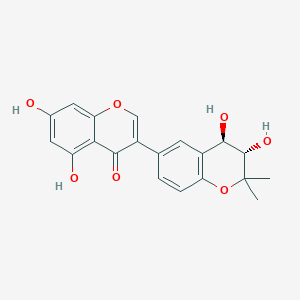

Molecular Structure Analysis

The structural efficiency of ZnAF1 and its derivatives in binding Zn2+ is attributed to the specific design where the fluorescein fluorophore is used alongside a Zn2+ accepting moiety. The structural configuration allows for significant fluorescence enhancement upon Zn2+ binding, making these compounds highly effective for zinc ion detection in various settings.

Chemical Reactions and Properties

ZnAF1 and its derivatives, particularly ZnAF-1F and ZnAF-2F, exhibit high specificity towards Zn2+ ions, with negligible fluorescence in the presence of other biologically relevant cations such as Ca2+ and Mg2+. The chemical stability and reactivity towards Zn2+ ions are crucial for their application in biological studies, where accurate detection of zinc ion concentrations is needed. The probes' design ensures that fluorescence is significantly increased upon Zn2+ addition, with dissociation constants in the nanomolar range, indicating high sensitivity and specificity for Zn2+ (Hirano et al., 2002).

科学的研究の応用

UV 光エレクトロニクス

ZnAF1 は、発光ダイオード (LED)、レーザーダイオード、UV 光検出器など、UV 光エレクトロニクスにも優れた材料です。その特性は、これらのデバイスの性能と効率にとって重要です。

これらの用途はそれぞれ、ZnAF1 が科学研究と技術開発において多用途で重要なものであることを示しています。 この化合物のユニークな特性により、幅広い分野で使用することが可能になり、日常的な製品から専門的な機器まで、さまざまな分野の進歩に貢献しています .

作用機序

Target of Action

ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

ZnAF-1 contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows ZnAF-1 to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .

Pharmacokinetics

It’s known that znaf-1 is soluble in dmso , which could impact its bioavailability.

Result of Action

The primary result of ZnAF-1’s action is the detection of Zn2+ ions. When ZnAF-1 binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .

Action Environment

It’s worth noting that znaf-1 should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.

特性

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLVCGHDLKAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437725 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321859-09-0 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

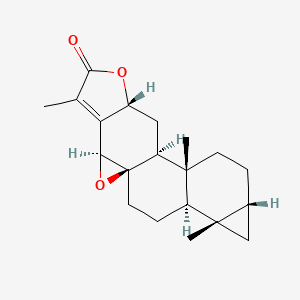

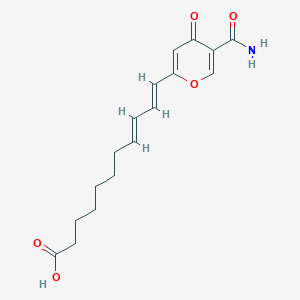

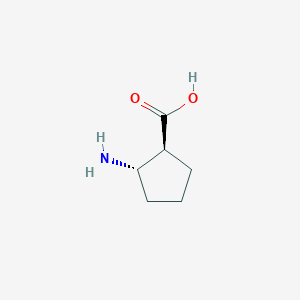

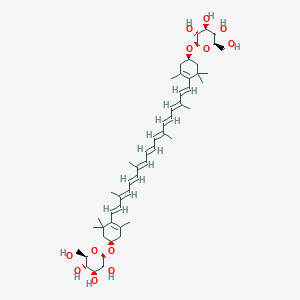

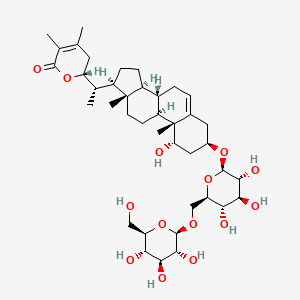

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

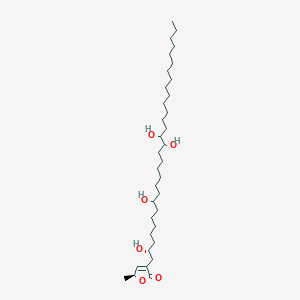

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)